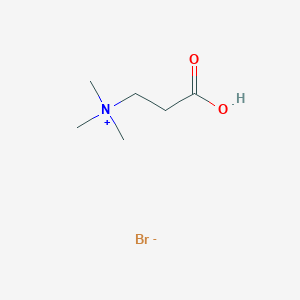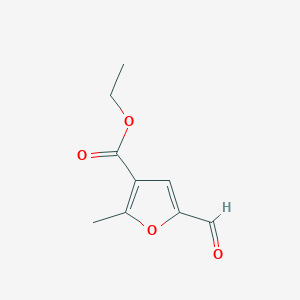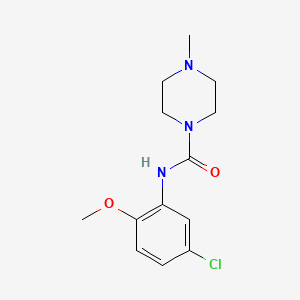![molecular formula C13H13FN2O3 B1653880 5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 2027543-02-6](/img/structure/B1653880.png)
5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the chemical structure “5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” is a complex organic molecule This structure indicates a benzene ring substituted with a functional group containing a cyclic amide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the cyclic amide group. Common synthetic routes include:
Nitration and Reduction: The benzene ring is first nitrated and then reduced to introduce amino groups.
Cyclization: The amino groups undergo cyclization reactions to form the cyclic amide structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes followed by cyclization and fluorination. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The cyclic amide group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyclic amide to amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and functional groups.
Industry: Used in the production of advanced materials and polymers.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The cyclic amide group can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The fluorine atoms enhance the compound’s stability and bioavailability, making it a promising candidate for pharmaceutical applications.
類似化合物との比較
Similar Compounds
Benzene derivatives: Compounds with similar benzene ring structures but different substituents.
Cyclic amides: Compounds with similar cyclic amide structures but different ring sizes or substituents.
Uniqueness
This compound is unique due to the combination of a benzene ring with a cyclic amide and fluorine atoms. This combination imparts specific chemical and physical properties, making it distinct from other similar compounds.
特性
CAS番号 |
2027543-02-6 |
|---|---|
分子式 |
C13H13FN2O3 |
分子量 |
264.25 |
IUPAC名 |
5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H13FN2O3/c1-15-11(17)10(12(18)16(2)13(15)19)7-8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3 |
InChIキー |
JTLLROYWUHVMOK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC2=CC=C(C=C2)F |
正規SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1653799.png)











